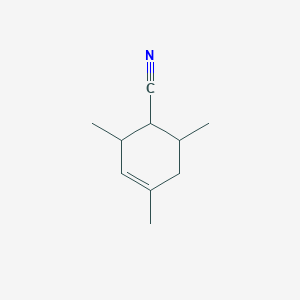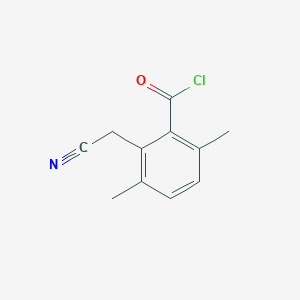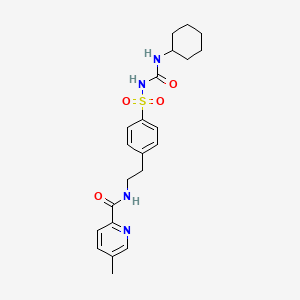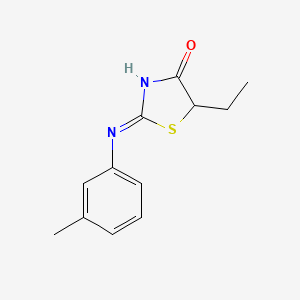![molecular formula C4H9NO3S2 B13958770 [2-(Aminocarbonyl)ethyl] methanethiosulfonate](/img/structure/B13958770.png)
[2-(Aminocarbonyl)ethyl] methanethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminocarbonyl)ethyl] methanethiosulfonate involves the reaction of methanethiosulfonate with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as methanol or dimethyl sulfoxide (DMSO) and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [2-(Aminocarbonyl)ethyl] methanethiosulfonate undergoes substitution reactions with thiols to form mixed disulfides.
Oxidation and Reduction:
Common Reagents and Conditions:
Reagents: Thiols are the primary reagents used in reactions with this compound.
Conditions: Reactions are typically carried out in solvents like methanol or DMSO at low temperatures.
Major Products:
Scientific Research Applications
Mechanism of Action
Mechanism:
- [2-(Aminocarbonyl)ethyl] methanethiosulfonate reacts specifically and rapidly with thiols to form mixed disulfides . This reaction is utilized to modify and study the structure of proteins and other biological molecules.
Molecular Targets and Pathways:
Comparison with Similar Compounds
- (Dimethylamino)ethyl methanethiosulfonate hydrochloride
- (S)-1-(p-Bromoacetamidobenzyl)ethylenediaminetetraacetic acid
- [5-(Trimethylammonium)pentyl] methanethiosulfonate bromide
- [S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic acid
Uniqueness:
Properties
Molecular Formula |
C4H9NO3S2 |
|---|---|
Molecular Weight |
183.3 g/mol |
IUPAC Name |
3-methylsulfonothioyloxypropanamide |
InChI |
InChI=1S/C4H9NO3S2/c1-10(7,9)8-3-2-4(5)6/h2-3H2,1H3,(H2,5,6) |
InChI Key |
OZQGCFHBRSZUMT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)OCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride](/img/structure/B13958696.png)

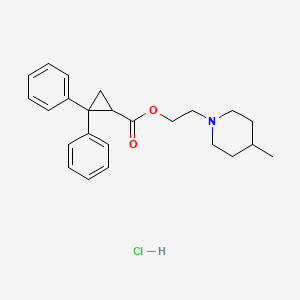


![3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole](/img/structure/B13958723.png)
